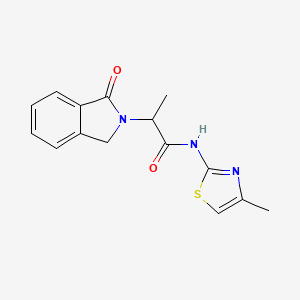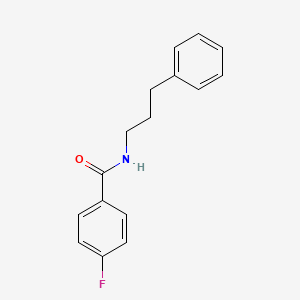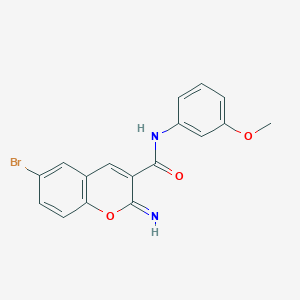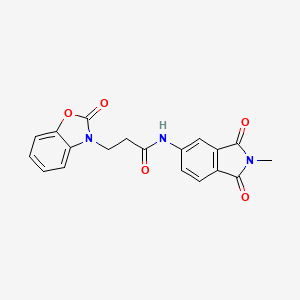![molecular formula C22H26N2O3 B4717130 3-[4-(2-benzylphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4717130.png)
3-[4-(2-benzylphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione
説明
Imidazolidinediones and their derivatives are of significant interest in medicinal chemistry and materials science due to their versatile chemical properties and potential biological activities. They serve as a scaffold for various chemical modifications, leading to compounds with diverse chemical and physical properties.
Synthesis Analysis
Imidazolidinediones can be synthesized through various methods, including reactions involving oxazoles, thiazoles, and imidazoles with different starting materials. For example, the synthesis of benzylideneoxazoles, thiazoles, and imidazoles derived from di-tert-butylphenol has been explored as dual inhibitors of enzymes, showcasing the versatility of imidazolidinedione derivatives in chemical synthesis and biological evaluation (Unangst et al., 1994).
Molecular Structure Analysis
The molecular structure of imidazolidinedione derivatives often features a planar imidazolidine moiety, which can engage in extensive hydrogen bonding and π-π interactions, contributing to their stability and reactivity. For instance, the structure of an imidazole-based bisphenol demonstrates strong intramolecular hydrogen bonds and π-π interactions, indicative of the complex structural dynamics in these compounds (Nath & Baruah, 2012).
Chemical Reactions and Properties
Imidazolidinediones undergo various chemical reactions, including hydrocyanation and complex formation with metals, reflecting their reactivity and potential for forming diverse derivatives. The asymmetric hydrocyanation of benzaldehydes using imidazolidinedione catalysts highlights the compound's utility in synthetic organic chemistry (Danda, 1991).
Physical Properties Analysis
The physical properties of imidazolidinedione derivatives, such as solubility, melting point, and crystal structure, can vary widely depending on the substituents attached to the imidazolidine ring. Crystallographic analyses provide detailed insights into the arrangement of atoms within the molecules and the types of intermolecular interactions present, which are crucial for understanding their physical properties (Kosma et al., 2012).
Chemical Properties Analysis
The chemical properties of imidazolidinediones, including acidity, basicity, and reactivity towards various reagents, are influenced by the electronic nature of the imidazolidine ring and the substituents. These compounds can act as ligands in coordination chemistry, forming complexes with metals, and as intermediates in organic synthesis, demonstrating their chemical versatility (Xu et al., 2007).
作用機序
Safety and Hazards
将来の方向性
The future research directions for this compound could involve further studies to fully understand its properties, potential uses, and mechanisms of action. This could include laboratory experiments, computational modeling, and possibly even clinical trials if the compound is intended for use as a drug .
特性
IUPAC Name |
3-[4-(2-benzylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-22(2)20(25)24(21(26)23-22)14-8-9-15-27-19-13-7-6-12-18(19)16-17-10-4-3-5-11-17/h3-7,10-13H,8-9,14-16H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPAKSPEBRRQCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCCOC2=CC=CC=C2CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-hydroxy-5-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B4717047.png)



![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea](/img/structure/B4717067.png)


![methyl 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4717100.png)
![2-(4-methylphenyl)-2-oxoethyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate](/img/structure/B4717111.png)
![4-[(3-{[(4-chlorophenyl)amino]carbonyl}-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4717115.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4717125.png)
![N-ethyl-2-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B4717135.png)

![2,4-di-4-morpholinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4717152.png)